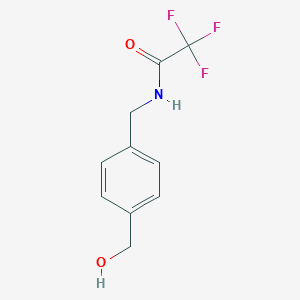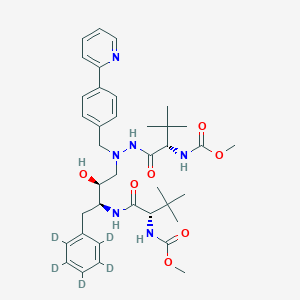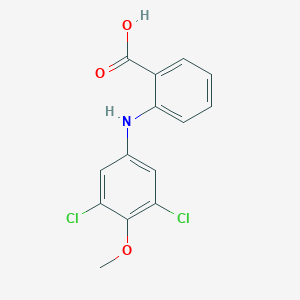
2-(3,5-Dichloro-4-methoxyanilino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dichloro-4-methoxyanilino)benzoic acid, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is commonly used to treat pain, inflammation, and fever associated with various conditions such as arthritis, menstrual cramps, and postoperative pain.
作用机制
Diclofenac works by inhibiting the activity of COX, which is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their production is increased in response to tissue injury or infection. By inhibiting the activity of COX, 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and physiological effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. Diclofenac has also been shown to have an effect on platelet aggregation, which can lead to an increased risk of bleeding. In addition, 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid has been shown to have an effect on the gastrointestinal tract, which can lead to an increased risk of gastrointestinal bleeding and ulceration.
实验室实验的优点和局限性
Diclofenac is widely used in laboratory experiments due to its potent anti-inflammatory and analgesic properties. However, it is important to note that 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid can have a number of side effects, including gastrointestinal bleeding and ulceration. In addition, 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid can have an effect on platelet aggregation, which can lead to an increased risk of bleeding. These side effects should be taken into consideration when using 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid in laboratory experiments.
未来方向
There are a number of future directions for 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid research. One area of research is the development of new 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid derivatives that have improved efficacy and reduced side effects. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and analgesic properties of 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid. Finally, there is a need for further research into the long-term effects of 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid use, particularly with respect to its effects on the gastrointestinal tract and cardiovascular system.
Conclusion:
In conclusion, 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid is a potent anti-inflammatory and analgesic drug that is widely used for the treatment of pain, inflammation, and fever. It works by inhibiting the activity of COX, which is involved in the production of prostaglandins. Diclofenac has a number of biochemical and physiological effects, including reducing inflammation, pain, and fever. While 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid is widely used in laboratory experiments, it is important to take its side effects into consideration. There are a number of future directions for 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid research, including the development of new derivatives and investigating its molecular mechanisms.
合成方法
Diclofenac can be synthesized using various methods, including the Grignard reaction, Friedel-Crafts acylation, and Suzuki coupling. The most commonly used method for synthesizing 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid is the Grignard reaction, which involves the reaction of 2-amino-5-chlorobenzophenone with magnesium in the presence of anhydrous ether to form the Grignard reagent. This reagent is then reacted with 3,5-dichloro-4-methoxybenzoyl chloride to form 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid.
科学研究应用
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Diclofenac is also known to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. This makes 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid a potent anti-inflammatory agent.
属性
CAS 编号 |
100623-27-6 |
|---|---|
产品名称 |
2-(3,5-Dichloro-4-methoxyanilino)benzoic acid |
分子式 |
C14H11Cl2NO3 |
分子量 |
312.1 g/mol |
IUPAC 名称 |
2-(3,5-dichloro-4-methoxyanilino)benzoic acid |
InChI |
InChI=1S/C14H11Cl2NO3/c1-20-13-10(15)6-8(7-11(13)16)17-12-5-3-2-4-9(12)14(18)19/h2-7,17H,1H3,(H,18,19) |
InChI 键 |
UZTXFSDUGHCLPA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1Cl)NC2=CC=CC=C2C(=O)O)Cl |
规范 SMILES |
COC1=C(C=C(C=C1Cl)NC2=CC=CC=C2C(=O)O)Cl |
同义词 |
Benzoic acid, 2-[(3,5-dichloro-4-methoxyphenyl)amino]- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Phenol, 2-[(ethylamino)methyl]-4-nitro-](/img/structure/B20467.png)
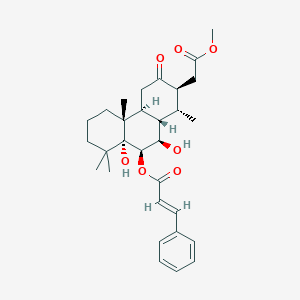
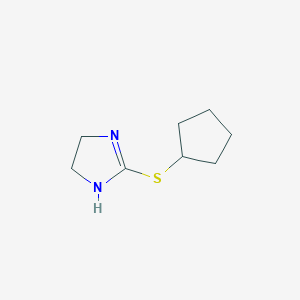
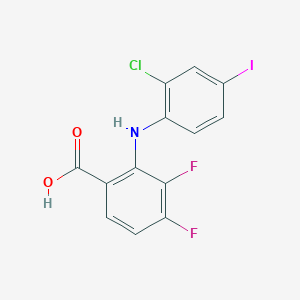


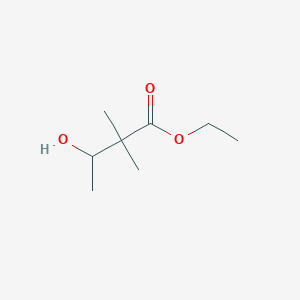
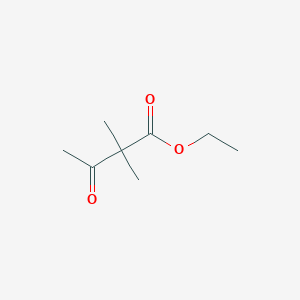
![(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B20484.png)
![N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide](/img/structure/B20495.png)
![[Methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B20496.png)
![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine](/img/structure/B20497.png)
